4-ブロモベンジルメルカプタン

概要

説明

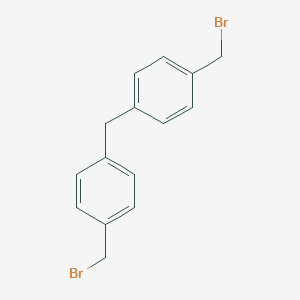

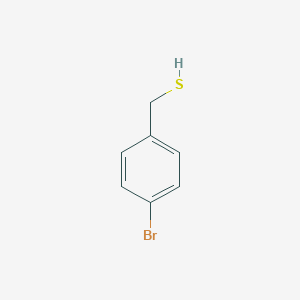

4-Bromobenzyl mercaptan (4-BBzSH) is an organic compound that is used as a reagent in organic synthesis and as a catalyst in various scientific research applications. 4-BBzSH is a colorless liquid with a strong, sulfurous odor that is soluble in many organic solvents. It has a molecular formula of C7H7BrS and a molecular weight of 205.09. 4-BBzSH is an important intermediate in the synthesis of many organic compounds and is used in a variety of research applications.

科学的研究の応用

化学合成

“4-ブロモベンジルメルカプタン”は化学合成に使用されます。 テトラヒドロフラン中で、モリブデンヘキサカルボニル[Mo(CO)6]を用いた脱硫反応によって、“4-ブロモトルエン”を合成するために使用できます。 。このプロセスは、さまざまな有機化合物の合成に貢献する有機化学の分野で重要です。

研究開発

研究開発の分野では、“4-ブロモベンジルメルカプタン”は、より複雑な分子の合成において試薬またはビルディングブロックとして頻繁に使用されます。 その特性により、新しい化学反応やプロセスを開発する研究者にとって貴重なツールとなっています。 。

工業用途

“4-ブロモベンジルメルカプタン”には、潜在的な工業用途もある可能性があります。 反応性とさまざまな化学変換を受ける能力を考えると、医薬品、農薬、およびその他の化学製品の製造に使用できる可能性があります。 。

教育目的

教育現場では、“4-ブロモベンジルメルカプタン”は、さまざまな化学反応やプロセスを実証するために使用できます。 その使用は、学生が有機化学の重要な概念を理解するのに役立ちます。 。

Safety and Hazards

将来の方向性

作用機序

Target of Action

4-Bromobenzyl mercaptan is a chemical compound with the linear formula BrC6H4CH2SH . .

Mode of Action

It is known that it can be used to synthesize 4-bromotoluene via desulfurization with molybdenum hexacarbonyl [mo(co)6] in tetrahydrofuran .

Biochemical Pathways

Its role in the synthesis of 4-bromotoluene suggests it may be involved in reactions related to desulfurization .

Pharmacokinetics

It is known that the compound has a high gi absorption and is bbb permeant . This suggests that it can be absorbed in the gastrointestinal tract and can cross the blood-brain barrier, potentially affecting its bioavailability.

Result of Action

Its role in the synthesis of 4-bromotoluene suggests it may contribute to the formation of this compound .

特性

IUPAC Name |

(4-bromophenyl)methanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrS/c8-7-3-1-6(5-9)2-4-7/h1-4,9H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUCKXDPCCYHFMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CS)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90297189 | |

| Record name | 4-Bromobenzyl mercaptan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90297189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19552-10-4 | |

| Record name | 19552-10-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114661 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Bromobenzyl mercaptan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90297189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-bromophenyl)methanethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 4-bromobenzyl mercaptan help researchers study drug-induced toxicity?

A1: 4-Bromobenzyl mercaptan acts as a reactive metabolite trapping agent. Certain drugs, when metabolized by the body, can form short-lived, reactive intermediates capable of causing cellular damage. 4-BBM effectively "captures" these elusive intermediates by forming stable adducts, allowing researchers to identify their presence and gain insights into the drug's toxicity mechanisms.

Q2: What makes 4-bromobenzyl mercaptan particularly suitable for trapping reactive metabolites?

A2: The structure of 4-bromobenzyl mercaptan contributes to its effectiveness. Its thiol (-SH) group is highly nucleophilic, meaning it readily reacts with electrophilic centers often found in reactive metabolites. This reactivity ensures efficient trapping of these transient species. Additionally, the bromobenzyl moiety provides a characteristic mass signature detectable by analytical techniques like LC-MS/MS, facilitating the identification and characterization of the trapped adducts [, ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4S,4As,7aR)-1-methyl-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridin-4-ol](/img/structure/B102001.png)